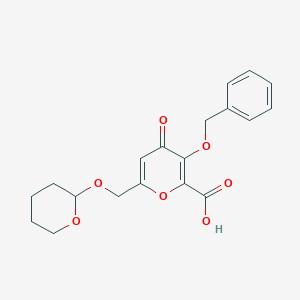
3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C19H20O7 and its molecular weight is 360.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions: a. Oxidation: Can be oxidized to introduce various functional groups. b. Reduction: Reduction can modify the oxo or benzyloxy functionalities. c. Substitution: Capable of undergoing nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: a. Oxidation: Agents like KMnO₄, H₂O₂ under acidic or basic conditions. b. Reduction: Catalytic hydrogenation using Pd/C or NaBH₄. c. Substitution: Various halogenating agents and catalysts.
Major Products: a. Formation of benzylic and pyran derivatives. b. Modified carboxylic acid products.
Scientific Research Applications
Chemistry: a. Used as an intermediate in organic synthesis. b. As a starting material for the synthesis of more complex molecules.
Biology: a. Investigated for its biological activity against various pathogens. b. Potential as a pharmacophore in drug design.
Medicine: a. Explored for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: a. Utilized in the development of advanced materials and polymers.
Mechanism of Action
The compound interacts with various biological targets through its functional groups.
It is known to modulate enzymatic activities, potentially through inhibition or activation pathways.
The benzyloxy and tetrahydro-2H-pyran-2-yl groups may facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Compared to similar pyran carboxylic acids, it exhibits unique reactivity due to its distinct functional groups.
The presence of both benzyloxy and tetrahydro-2H-pyran-2-yl moieties provides a scaffold for diverse chemical modifications.
Similar compounds include: a. 4-oxo-4H-pyran-2-carboxylic acid derivatives. b. Benzyloxy-substituted pyrans. c. Tetrahydropyran-based carboxylic acids.
By offering a unique blend of functional groups and reactivity, 3-(Benzyloxy)-4-oxo-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-2-carboxylic acid stands out as a versatile compound with broad applications in scientific research and industry.
Properties
IUPAC Name |
6-(oxan-2-yloxymethyl)-4-oxo-3-phenylmethoxypyran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c20-15-10-14(12-24-16-8-4-5-9-23-16)26-18(19(21)22)17(15)25-11-13-6-2-1-3-7-13/h1-3,6-7,10,16H,4-5,8-9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSAPDSOIRIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC(=O)C(=C(O2)C(=O)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2781503.png)
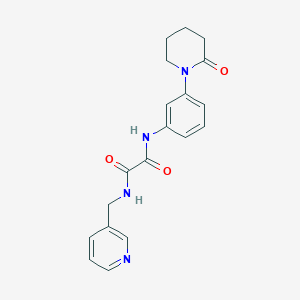
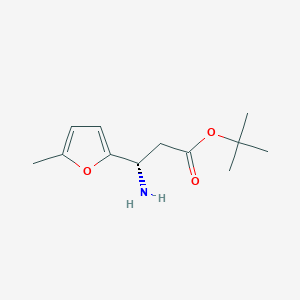
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclooctylacetamide](/img/structure/B2781506.png)
![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)


![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)
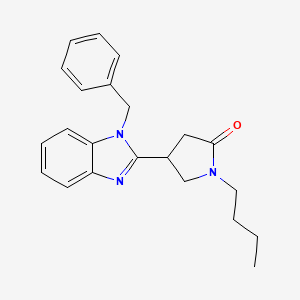

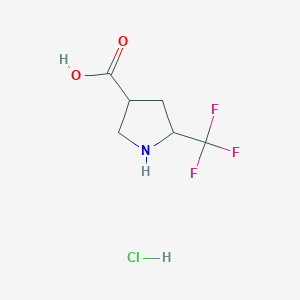
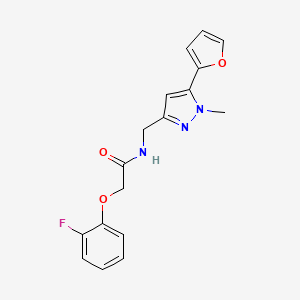
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)
